Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt
Overview
Description
Synthesis Analysis
The synthesis of adenosine derivatives, including the adenosine 5'-monophosphomorpholidate, often involves catalytic processes using specific catalysts such as 4-morpholine-N,N'-dicyclohexylcarboxamidine. This catalyst facilitates selective succinylation of adenosine, leading to various adenosine derivatives through direct reactions with succinic anhydride under kinetic or thermodynamic conditions, showcasing the compound's versatility in synthesis processes (Sauer & Schwabe, 1981).
Molecular Structure Analysis
Molecular structure analysis of adenosine 5'-monophosphomorpholidate derivatives reveals complex interactions and structural features critical for their chemical behavior and reaction mechanisms. For instance, the use of morpholino-modified nucleoside analogues in synthesis demonstrates the structural adaptations possible with the morpholino group, which are significant in developmental biology and other fields (Nandi et al., 2013).
Chemical Reactions and Properties
Adenosine 5'-monophosphomorpholidate and its derivatives participate in a variety of chemical reactions, including phosphorylation and alkylation of nucleosides. These reactions are often facilitated by specific catalysts, demonstrating the compound's reactive versatility and its role in synthesizing biologically relevant molecules (Eto et al., 1991).
Physical Properties Analysis
While specific studies on the physical properties of adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt itself are scarce, understanding the physical properties of similar nucleoside analogues provides insights into solubility, stability, and other relevant characteristics important for their application in various scientific fields.
Chemical Properties Analysis
The chemical properties of adenosine 5'-monophosphomorpholidate derivatives, including their reactivity, stability, and functional group behavior, are pivotal in their application in nucleoside synthesis and modification. The compound's involvement in nucleoside phosphorylation and alkylation reactions highlights its chemical versatility and potential in creating modified nucleosides with specific biological activities (Eto & Kawasaki, 1986).
Scientific Research Applications
Succinylation of Adenosine : This study outlines the synthesis of succinyl derivatives of adenosine catalyzed by 4-morpholine-N,N'-dicyclohexylcarboxamidine, indicating its use in the modification of nucleosides for potential pharmacological applications (Sauer & Schwabe, 1981).
Catalytic Activity in Nucleoside Modification : This research explores the structure-catalytic activity relationships of dicyclohexylcarboxamidine analogs, including 4-morpholine-N,N'-dicyclohexylcarboxamidine, in the phosphorylation and alkylation of nucleosides. It highlights the compound's role in enhancing specific chemical reactions essential in nucleoside modification (Eto & Kawasaki, 1986).
Synthesis of Cytokinin-like Nucleotides : The compound is used as a catalyst for the alkylation and phosphorylation of ribonucleosides, applied in synthesizing cytokinin-like nucleotides. This demonstrates its utility in creating compounds with potential agricultural or biological applications (Eto et al., 1991).
Morpholino-modified Nucleoside Analogues : This study discusses the synthesis of morpholino-modified nucleoside analogues, where 4-morpholine-N,N'-dicyclohexylcarboxamidine derivatives play a role. Such analogues have applications in developmental biology (Nandi et al., 2013).
Radiolabeling Techniques : 4-morpholine-N,N'-dicyclohexylcarboxamidine is used to reduce the chlorine potential of Chloramine-T in radiolabeling techniques, essential for nondestructive radiolabeling of biomolecules (Hussain et al., 1995).
Synthesis of Poly(ADP-ribose)polymerases Inhibitors : The conjugates of adenosine diphosphate and morpholino nucleosides, involving 4-morpholine-N,N'-dicyclohexylcarboxamidine, have been studied for their potential as selective inhibitors of poly(ADP-ribose)polymerases. This has implications for cancer therapy (Sherstyuk et al., 2019).
Coenzyme Specificity Studies : The compound is used to synthesize analogues of FAD for studying coenzyme specificity, particularly in relation to D-amino acid oxidase. This is relevant for understanding enzyme interactions and functions (McCormick et al., 1964).
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinic acid;N,N'-dicyclohexylmorpholine-4-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O.C14H21N6O7P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;15-12-9-13(17-6-16-12)20(7-18-9)14-11(22)10(21)8(27-14)5-26-28(23,24)19-1-3-25-4-2-19/h15-16H,1-14H2,(H,18,19);6-8,10-11,14,21-22H,1-5H2,(H,23,24)(H2,15,16,17)/t;8-,10-,11-,14-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSFOCCDQZWOQI-HZGXGGOMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52N9O8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648702 | |
Record name | N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]adenosine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
709.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adenosine 5'-monophosphomorpholidate 4-morpholine-N,N'-dicyclohexylcarboxamidine salt | |
CAS RN |
24558-92-7 | |
Record name | Adenosine, 5′-(hydrogen P-4-morpholinylphosphonate), compd. with N,N′-dicyclohexyl-4-morpholinecarboximidamide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24558-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Dicyclohexylmorpholine-4-carboximidamide--5'-O-[hydroxy(morpholin-4-yl)phosphoryl]adenosine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80648702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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